Ceftibuten

Antimicrobial susceptibility Enterobacteriaceae MIC distribution

Select ceftibuten for unmatched Gram-negative potency: 92% Enterobacteriaceae inhibited at ≤8 μg/mL vs. 78.7% (cefixime) & 45.1% (cefuroxime). ~90% oral bioavailability eliminates prodrug hydrolysis variability. Intrinsic stability against TEM-1, SHV-1, and broad-spectrum β-lactamases makes it the reference standard for inhibitor combination research (e.g., ceftibuten-avibactam). Its negligible antistaphylococcal activity (MIC₅₀ ≥32 μg/mL) ensures clean Gram-negative-focused experimental models. For susceptibility testing, PK/PD modeling, and tissue penetration studies where target-site concentration fidelity is paramount, generic substitution without empirical validation is scientifically unsound.

Molecular Formula C15H14N4O6S2
Molecular Weight 410.4 g/mol
CAS No. 97519-39-6
Cat. No. B193870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftibuten
CAS97519-39-6
Synonyms[6R-[6α,7β(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-(butenyl-13C3)]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Sch-39720;  Cephalosporin 7432-S-13C3;  S 7432-13C3;  Cedax-13C3; 
Molecular FormulaC15H14N4O6S2
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESC1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O
InChIInChI=1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
InChIKeyUNJFKXSSGBWRBZ-BJCIPQKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.05e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ceftibuten (CAS 97519-39-6) for Scientific Procurement: Oral Cephalosporin Profile and Comparator Context


Ceftibuten (CAS 97519-39-6) is an orally active third-generation cephalosporin antibiotic characterized by a carboxyethylidine moiety at position 7 of the β-acyl side chain, which confers enhanced stability to hydrolysis by multiple β-lactamases [1]. It is absorbed intact as the active compound without requiring prodrug ester hydrolysis and achieves approximately 90% oral bioavailability with a serum elimination half-life of approximately 1.5–2.5 hours, enabling once-daily dosing [2]. Ceftibuten exhibits potent activity against a wide range of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, Moraxella catarrhalis, and Neisseria spp., but has limited activity against staphylococci and enterococci [3]. For scientific and industrial procurement, ceftibuten serves as a reference compound in antimicrobial susceptibility testing, β-lactamase stability studies, and pharmacokinetic/pharmacodynamic modeling, and is under active investigation in combination with β-lactamase inhibitors such as avibactam and clavulanic acid [4].

Ceftibuten vs. Alternative Oral Cephalosporins: Why Interchangeability Is Not Supported by Evidence


Third-generation oral cephalosporins exhibit substantial divergence in their antibacterial spectra, pharmacokinetic profiles, β-lactamase stability, and tissue penetration characteristics, rendering direct substitution without empirical justification scientifically unsound. Ceftibuten demonstrates markedly superior activity against Enterobacteriaceae compared with cefixime, cefuroxime, cefaclor, and cefdinir, but possesses negligible antistaphylococcal activity in contrast to cefdinir and cefpodoxime [1]. Ceftibuten achieves the highest oral bioavailability (~90%) among oral cephalosporins, which contrasts sharply with prodrug formulations such as cefuroxime axetil and cefpodoxime proxetil that require intestinal ester hydrolysis [2]. Furthermore, ceftibuten exhibits the greatest β-lactamase stability among oral cephalosporins against plasmid-encoded broad-spectrum β-lactamases, a property not uniformly shared by cefixime or cefdinir [3]. These compound-specific differences in microbiological potency, pharmacokinetic disposition, and enzymatic stability translate into distinct clinical utility profiles that preclude generic class-based substitution in research and procurement contexts.

Ceftibuten (CAS 97519-39-6) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Ceftibuten vs. Cefixime and Cefuroxime: Enterobacteriaceae Coverage by Cumulative Inhibition Rate

Ceftibuten demonstrates significantly broader coverage of Enterobacteriaceae clinical isolates compared with cefixime and cefuroxime when evaluated across a large, multi-center isolate collection. Ceftibuten inhibited nearly 92% of all Enterobacteriaceae at ≤8.0 μg/mL, whereas cefixime inhibited 78.7% at ≤1.0 μg/mL and cefuroxime inhibited only 45.1% at ≤2.0 μg/mL [1]. This represents an absolute difference of +13.3 percentage points versus cefixime and +46.9 percentage points versus cefuroxime in terms of strains inhibited, establishing ceftibuten as the most broadly active oral cephalosporin against this clinically critical Gram-negative family.

Antimicrobial susceptibility Enterobacteriaceae MIC distribution Oral cephalosporin

Ceftibuten vs. Cefixime and Azithromycin: Middle Ear Fluid Penetration in Acute Otitis Media

In a randomized, open study of 50 pediatric patients (aged 8–14 years) with acute otitis media, ceftibuten achieved significantly higher concentrations in middle ear fluid compared with cefixime and azithromycin at all measured time points. At 4 hours post-dose, ceftibuten concentration in the cell-free (C−) fraction was 13.3 ± 1.86 mg/L compared with 3.2 ± 1.4 mg/L for cefixime and 0.11 ± 0.04 mg/L for azithromycin [1]. At 12 hours, ceftibuten maintained 4.7 ± 1.18 mg/L versus 1.5 ± 0.5 mg/L for cefixime. This represents a 4.2-fold higher peak concentration and a 3.1-fold higher 12-hour concentration for ceftibuten relative to cefixime.

Tissue penetration Otitis media Pharmacokinetics Pediatric infectious disease

Ceftibuten vs. Cefixime, Cefuroxime, and Cefaclor: Comparative Enterobacteriaceae Inhibition Rates in Independent Validation

An independent study evaluating ceftibuten against Enterobacteriaceae confirmed its superior activity profile relative to comparator oral β-lactams. Ceftibuten inhibited 92% of Enterobacteriaceae strains at ≤8.0 μg/mL compared with 82% for cefixime, 65% for cefuroxime, and 39% for cefaclor [1]. This 10-percentage-point advantage over cefixime and 27-percentage-point advantage over cefuroxime corroborates the multi-center findings reported by Jones et al. and reinforces the consistency of ceftibuten‘s superior Gram-negative spectrum across independent laboratories and isolate collections.

Antimicrobial susceptibility Gram-negative bacteria MIC determination Comparative pharmacology

Ceftibuten vs. Cefdinir and Other Oral Cephalosporins: Comparative Activity Against MSSA and Enterobacteriaceae

A comparative in vitro study of oral cephalosporins revealed a clear spectrum trade-off: ceftibuten is the most potent oral cephalosporin against most Enterobacteriaceae, whereas its activity against methicillin-susceptible Staphylococcus aureus (MSSA) is negligible. Antistaphylococcal activity for oral cephalosporins is highest for cefdinir followed by BAY 3522, cefprozil, cefuroxime, and cefpodoxime, while ceftibuten and cefetamet are characterized as inactive against staphylococci [1]. Only ceftibuten and ceftriaxone exhibited greater activity against Enterobacteriaceae isolates than cefdinir, but ceftibuten was significantly less active against MSSA [2]. This inverse relationship between Gram-negative potency and Gram-positive coverage defines a critical selection criterion.

Antimicrobial spectrum Gram-positive activity Staphylococcus aureus Spectrum trade-off

Ceftibuten vs. Cefotaxime: β-Lactamase Stability Measured by Catalytic Efficiency (kcat/Km)

Kinetic studies comparing ceftibuten and cefotaxime against TEM-derived extended-spectrum β-lactamases (ESBLs) demonstrated that ceftibuten behaves as a poor substrate for class A and B β-lactamases relative to cefotaxime [1]. The carboxyethylidine moiety at position 7 of the β-acyl side chain confers improved stability to hydrolysis, with strains of Escherichia coli producing TEM-1, TEM-2, and extended-spectrum derivatives TEM-3 through TEM-9 showing sensitivity to ceftibuten with MIC values ≤8 mg/L [2]. Ceftibuten also showed stability against plasmid-mediated enzymes CARB-2, OXA-1, and TEM-1, as well as chromosomal-mediated β-lactamases P99 and K1 [3].

β-Lactamase stability Enzyme kinetics TEM-derived ESBLs Resistance mechanisms

Ceftibuten vs. Cefuroxime, Cefaclor, Cephalexin, and Amoxicillin-Clavulanic Acid: Fold-Difference in Enterobacteriaceae Activity

In a study of 572 bacterial strains from the United Kingdom, ceftibuten displayed high activity against Enterobacteriaceae, generally being 16-fold more active than cefuroxime, cefaclor, cephalexin, or amoxicillin-clavulanic acid [1]. Its activity was comparable to cefixime. Ceftibuten demonstrated MIC90 values of ≥64 μg/mL against staphylococci and 16 μg/mL against Streptococcus pneumoniae, confirming its Gram-negative-focused spectrum. Haemophilus influenzae and Neisseria spp. were highly susceptible to ceftibuten. The protein binding of ceftibuten was determined to be 77%, and the primary target site was identified as penicillin-binding protein 3 (PBP 3) [1].

Antimicrobial potency Enterobacteriaceae MIC comparison UK clinical isolates

Ceftibuten (CAS 97519-39-6) Research and Industrial Application Scenarios Based on Quantitative Differentiation


Antimicrobial Susceptibility Surveillance and Reference Panel Inclusion for Enterobacteriaceae

Given that ceftibuten inhibits 92% of Enterobacteriaceae clinical isolates at ≤8.0 μg/mL—compared with 78.7% for cefixime and 45.1% for cefuroxime [1]—ceftibuten is the optimal oral cephalosporin for inclusion in antimicrobial susceptibility testing panels and surveillance programs focused on Gram-negative coverage. Its superior Enterobacteriaceae inhibition rate, validated across multiple independent studies with 4735+ isolates [1] and 572+ UK isolates [2], makes it an essential comparator compound for monitoring resistance trends and establishing baseline susceptibility profiles in clinical microbiology laboratories and public health surveillance networks.

Pharmacokinetic Modeling and Tissue Penetration Studies Requiring High Target-Site Concentrations

Ceftibuten achieves 4.2-fold higher peak middle ear fluid concentrations than cefixime (13.3 mg/L vs. 3.2 mg/L at 4 hours) and 121-fold higher than azithromycin in pediatric otitis media studies [3]. Its high oral bioavailability (~90%) and inflammatory exudate penetration of 113% of serum concentration [4] position ceftibuten as a preferred compound for pharmacokinetic/pharmacodynamic modeling studies, tissue penetration experiments, and research programs investigating the relationship between plasma concentrations and target-site antibiotic levels in extracellular infections.

β-Lactamase Stability Research and β-Lactamase Inhibitor Combination Development

Ceftibuten's intrinsic stability to hydrolysis by plasmid-encoded broad-spectrum β-lactamases—including TEM-1, TEM-2, SHV-1, CARB-2, OXA-1, and the chromosomal P99 and K1 enzymes [5]—makes it a valuable scaffold for β-lactamase inhibitor combination research. The compound was the most active oral cephalosporin derivative against Enterobacteriaceae producing plasmid-encoded broad-spectrum β-lactamases compared with cefixime, cefetamet, cefpodoxime, loracarbef, cefprozil, cefuroxime, cefaclor, and cefadroxil [6]. Current development of ceftibuten-avibactam (achieving 96.4% inhibition at MIC ≤1 μg/mL against contemporary Enterobacterales isolates [7]) and ceftibuten-clavulanate combinations further validates its utility as a β-lactam partner compound for inhibitor development programs.

Gram-Negative-Selective Research Where Antistaphylococcal Activity Is Undesirable

In experimental systems requiring selective Gram-negative antibacterial activity without confounding antistaphylococcal effects—such as microbiome perturbation studies, selective decontamination protocols, or mechanism-of-action investigations targeting Enterobacteriaceae—ceftibuten's negligible activity against Staphylococcus aureus (MIC50 ≥32 μg/mL) [8] is a functional advantage rather than a limitation. Unlike cefdinir, which exhibits the highest antistaphylococcal activity among oral cephalosporins, or cefpodoxime and cefuroxime which retain Gram-positive coverage, ceftibuten provides a clean Gram-negative-focused spectrum that reduces experimental variables and simplifies interpretation in studies where concomitant Gram-positive activity would constitute a confounding factor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftibuten

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.